Cas no 2628345-83-3 (2-methoxyspiro[3.3]heptan-6-ol)
![2-methoxyspiro[3.3]heptan-6-ol structure](https://ja.kuujia.com/scimg/cas/2628345-83-3x500.png)
2-methoxyspiro[3.3]heptan-6-ol 化学的及び物理的性質
名前と識別子
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- 2-methoxyspiro[3.3]heptan-6-ol
- D79241
- SY322878
- MFCD31926138
- 6-METHOXYSPIRO[3.3]HEPTAN-2-OL
- EN300-22929603
- PS-18195
- 2628345-83-3
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- MDL: MFCD31926138
- インチ: 1S/C8H14O2/c1-10-7-4-8(5-7)2-6(9)3-8/h6-7,9H,2-5H2,1H3
- InChIKey: XJDBSOMBNKFJLN-UHFFFAOYSA-N
- SMILES: C1C2(CC(OC)C2)CC1O
計算された属性
- 精确分子量: 142.099379685g/mol
- 同位素质量: 142.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 29.5Ų
2-methoxyspiro[3.3]heptan-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB566111-500 mg |
2-Methoxyspiro[3.3]heptan-6-ol; . |
2628345-83-3 | 500MG |
€1,114.00 | 2023-03-10 | ||
Chemenu | CM775109-1g |
2-methoxyspiro[3.3]heptan-6-ol |
2628345-83-3 | 95%+ | 1g |
$1224 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1693784-5g |
6-Methoxyspiro[3.3]heptan-2-ol |
2628345-83-3 | 98% | 5g |
¥32637 | 2023-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0258-1G |
2-methoxyspiro[3.3]heptan-6-ol |
2628345-83-3 | 97% | 1g |
¥ 6,078.00 | 2023-03-30 | |
AstaTech | D79241-0.1/G |
6-METHOXYSPIRO[3.3]HEPTAN-2-OL |
2628345-83-3 | 95% | 0.1g |
$290 | 2023-09-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0258-500MG |
2-methoxyspiro[3.3]heptan-6-ol |
2628345-83-3 | 97% | 500MG |
¥ 4,052.00 | 2023-03-30 | |
Enamine | EN300-22929603-0.1g |
6-methoxyspiro[3.3]heptan-2-ol |
2628345-83-3 | 95% | 0.1g |
$419.0 | 2024-06-20 | |
Enamine | EN300-22929603-0.25g |
6-methoxyspiro[3.3]heptan-2-ol |
2628345-83-3 | 95% | 0.25g |
$597.0 | 2024-06-20 | |
Enamine | EN300-22929603-0.5g |
6-methoxyspiro[3.3]heptan-2-ol |
2628345-83-3 | 95% | 0.5g |
$942.0 | 2024-06-20 | |
eNovation Chemicals LLC | D641857-100mg |
2-methoxyspiro[3.3]heptan-6-ol |
2628345-83-3 | 97% | 100mg |
$285 | 2024-07-21 |
2-methoxyspiro[3.3]heptan-6-ol 関連文献
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1. Caper tea
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2-methoxyspiro[3.3]heptan-6-olに関する追加情報
2-Methoxyspiro[3.3]Heptan-6-Ol: A Comprehensive Overview
The compound 2-Methoxyspiro[3.3]Heptan-6-Ol (CAS No: 2628345-83-3) is a unique organic molecule with a spirocyclic structure, making it an intriguing subject for both academic and industrial research. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom, typically an oxygen or nitrogen atom. In this case, the spiro structure is formed by a six-membered ring and a three-membered ring, with the oxygen atom serving as the bridgehead. The presence of a methoxy group (-OCH₃) at the 2-position adds to its structural complexity and functional diversity.
Recent studies have highlighted the potential of spiro compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. The spiro[3.3]heptane framework has been shown to exhibit interesting pharmacokinetic properties, making it a valuable scaffold for drug design. For instance, researchers have explored its ability to modulate enzyme activity and its potential as a lead compound for anti-inflammatory agents.
The synthesis of 2-Methoxyspiro[3.3]Heptan-6-Ol involves a multi-step process that typically begins with the preparation of a suitable spiro intermediate. One common approach is the use of ring-closing metathesis (RCM), which allows for the formation of the spirocyclic structure with high efficiency. The introduction of the methoxy group is often achieved through nucleophilic substitution or oxidation reactions, depending on the starting materials and desired stereochemistry.
One of the most notable applications of 2-Methoxyspiro[3.3]Heptan-6-Ol lies in its role as a chiral auxiliary in asymmetric synthesis. Its rigid spiro structure provides excellent control over stereochemistry, enabling the construction of complex molecules with high enantioselectivity. This property has been exploited in the synthesis of natural products and biologically active compounds.
In terms of biological activity, spiro compounds have been reported to exhibit a wide range of effects, from antimicrobial activity to anti-cancer properties. For example, studies have shown that 2-Methoxyspiro[3.3]Heptan-6-Ol derivatives can inhibit certain kinases involved in cancer cell proliferation, suggesting their potential as therapeutic agents.
The development of novel synthetic methods for spiro compounds continues to be an active area of research. Advances in catalytic asymmetric synthesis and transition metal-catalyzed reactions have opened new avenues for constructing complex spiro systems with high efficiency and selectivity.
In conclusion, 2-Methoxyspiro[3.3]Heptan-6-Ol (CAS No: 2628345-83-3) is a versatile compound with significant potential in various scientific and industrial applications. Its unique spiro structure and functional groups make it an ideal candidate for exploring new chemical reactions and developing innovative materials.
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